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molecular formula C9H10ClNO2 B8783983 Methyl 2-[(3-chlorophenyl)amino]acetate

Methyl 2-[(3-chlorophenyl)amino]acetate

Cat. No. B8783983
M. Wt: 199.63 g/mol
InChI Key: KFQGGGHSGWBWHE-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

A mixture of sodium bicarbonate (66 g), 3-chloroaniline (50 g) and methyl chloroacetate (51.5 ml) were stirred under nitrogen at 80°-100° for 6 h. Heating at 90° was continued overnight, and the mixture was then cooled and poured into ether (400 ml). The resultant suspension was stirred, chilled to 0°, the precipitated solid was filtered off and the filtrate was retained. The solid was dissolved in ethyl acetate (400 ml) and washed with water (2×200 ml), followed by dilute hydrochloric acid (200 ml). The organic phase was dried and concentrated in vacuo to give the title compound (16.4 g) as a solid, m.p. 75°-76°. The previously obtained filtrate was washed with dilute hydrochloric acid (200 ml), and the organic phase was separated, dried and concentrated in vacuo to give an oily solid. This was triturated with ether:hexane (1:1; 300 ml) and filtered off to give a further batch of the title compound (20 g).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].Cl[CH2:15][C:16]([O:18][CH3:19])=[O:17]>CCOCC>[CH3:19][O:18][C:16](=[O:17])[CH2:15][NH:10][C:9]1[CH:11]=[CH:12][CH:13]=[C:7]([Cl:6])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
51.5 mL
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
were stirred under nitrogen at 80°-100° for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating at 90°
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0°
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
washed with water (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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